

Early Studies on the Toxicology of 3-Chloropropanediol: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-Chloro-1,2-propanediol

Cat. No.: B152231

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Introduction

3-Chloro-1,2-propanediol (3-MCPD), a chemical compound first identified as a food contaminant in acid-hydrolyzed vegetable protein in the late 1970s, quickly became a subject of toxicological concern.^[1] Early research, predominantly conducted before the year 2000, laid the foundational understanding of its toxicokinetics and adverse health effects. This technical guide provides an in-depth review of these seminal studies, focusing on the core toxicological endpoints investigated, the experimental methodologies employed, and the key quantitative findings that shaped the initial risk assessment of this compound. The primary target organs identified in these early investigations were the kidneys and the male reproductive system.^{[2][3]}

Acute Toxicity

Early investigations into the acute toxicity of 3-MCPD established its potential for harm following single high-dose exposures. The median lethal dose (LD50) was determined across various species and routes of administration, providing a baseline for its toxic potential.

Data Presentation: Acute Toxicity of 3-Chloropropanediol

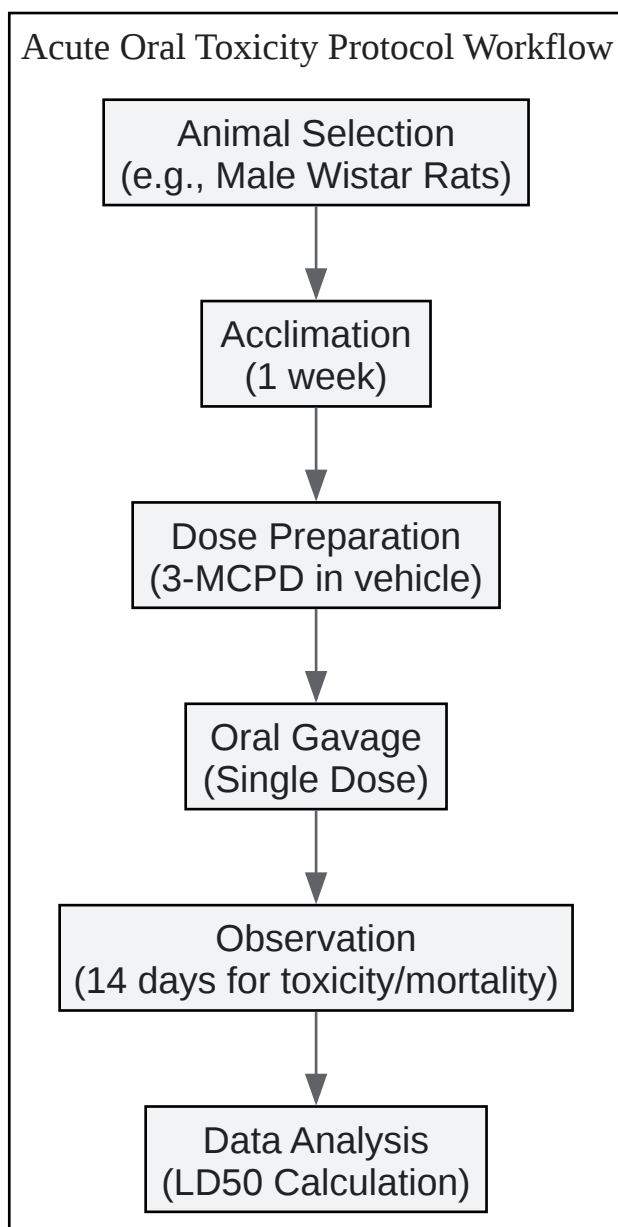
Species	Route of Administration	LD50 (mg/kg bw)	Reference
Rat (Male)	Oral	152	(Anonymous)
Rat	Intraperitoneal	110	(Anonymous)
Mouse	Oral	138	(Anonymous)
Rabbit	Dermal	430	(Anonymous)

Note: The provided LD50 values are representative of early studies and may have been refined in later research.

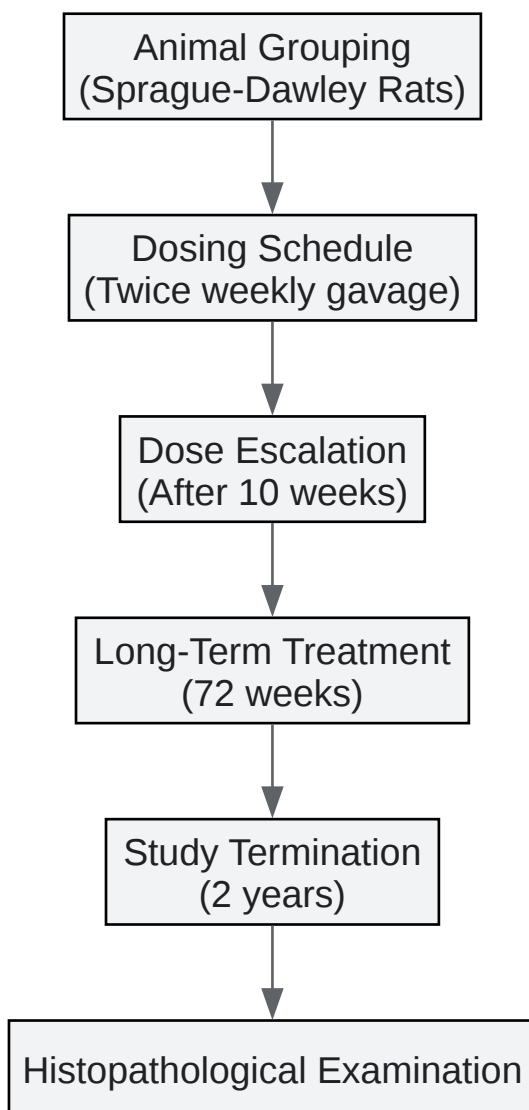
Experimental Protocols: Acute Toxicity Determination

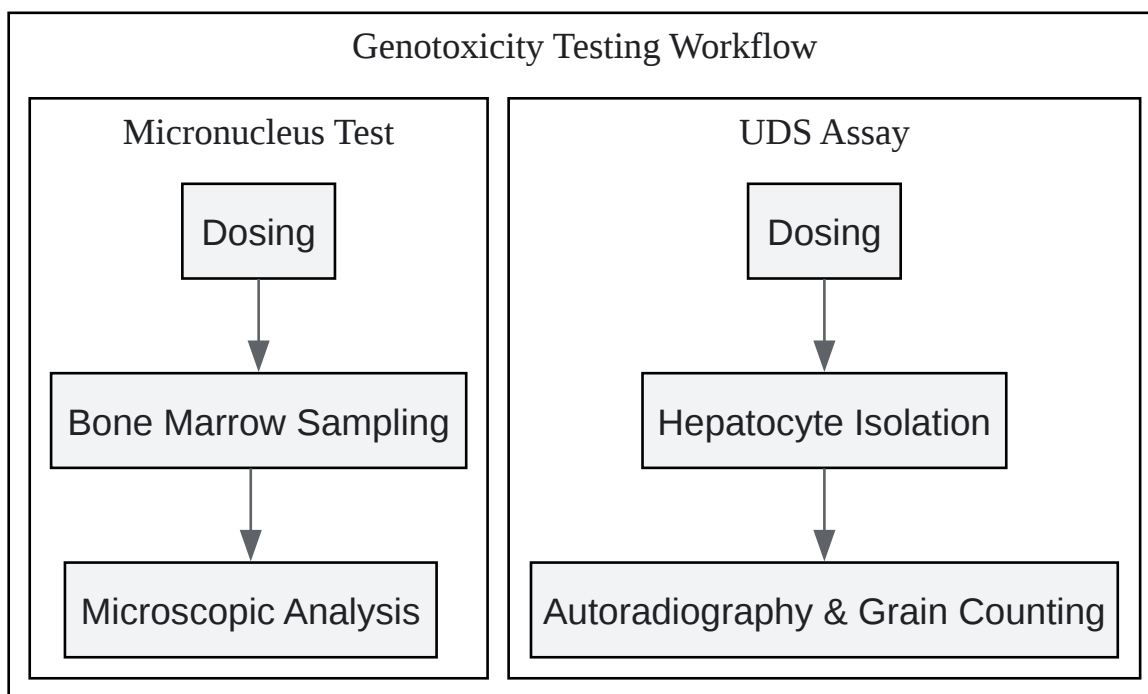
A typical protocol for determining the oral LD50 in rats involved the following steps:

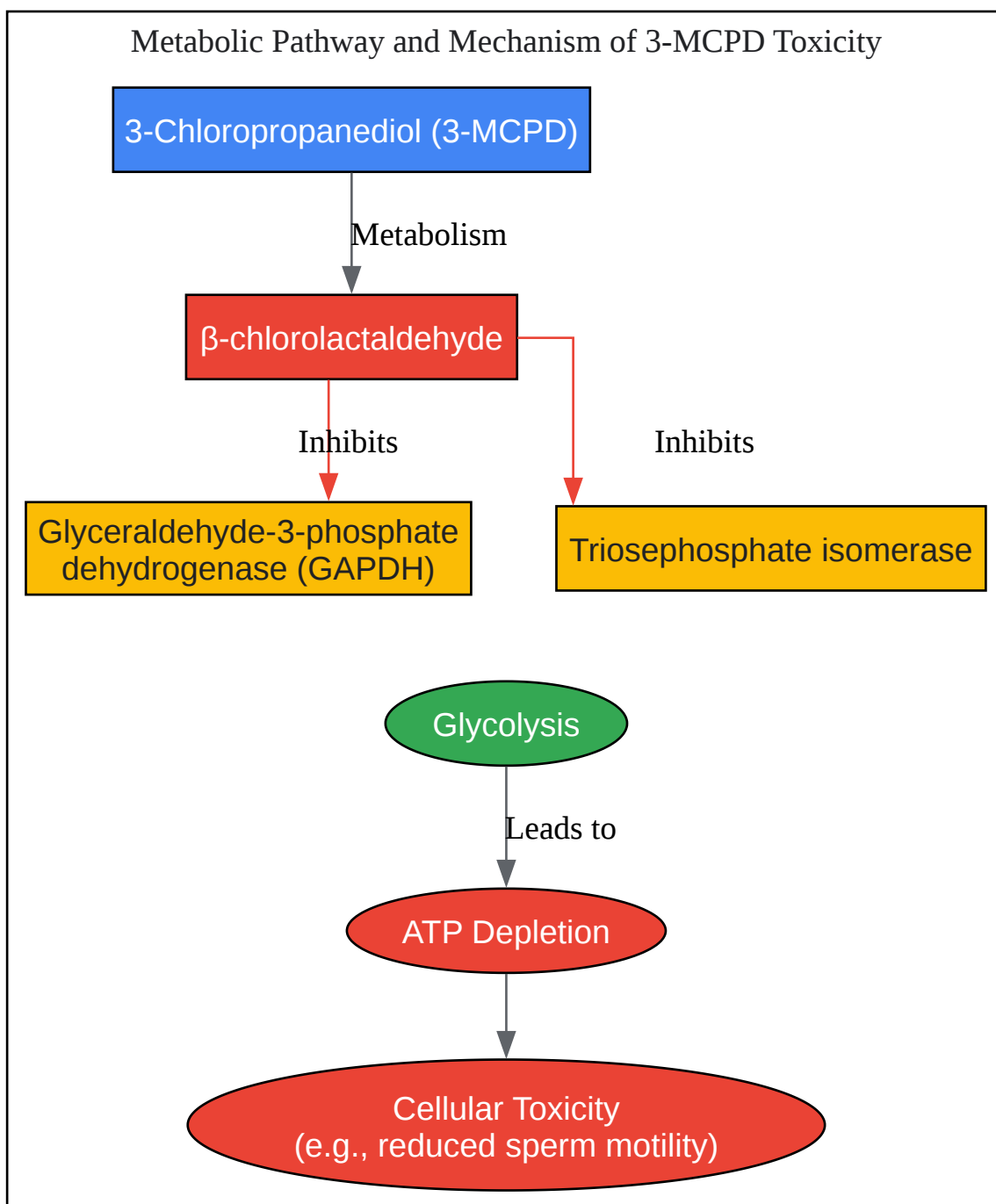
- **Animal Model:** Male Wistar rats, typically weighing between 150-200g, were used.
- **Acclimation:** Animals were acclimated to laboratory conditions for at least one week prior to dosing.
- **Dose Preparation:** 3-MCPD was dissolved in a suitable vehicle, such as water or corn oil.
- **Administration:** A single dose of the test substance was administered by oral gavage.
- **Observation:** Animals were observed for clinical signs of toxicity and mortality over a 14-day period.
- **Data Analysis:** The LD50 value was calculated using statistical methods, such as the probit analysis.



Long-Term Carcinogenicity Study Workflow (Weisburger et al., 1981)







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References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Antifertility actions of alpha-chlorohydrin in the male - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidative metabolism of alpha-chlorohydrin in the male rat and the formation of spermatocoeles - PubMed [pubmed.ncbi.nlm.nih.gov]
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